molecular formula C27H25Cl2N3O4 B2828217 2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034508-32-0

2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2828217
CAS No.: 2034508-32-0
M. Wt: 526.41
InChI Key: JBKHESAAKLPHDR-UHFFFAOYSA-N
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Description

This compound features a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine ring substituted with a 2-(2,4-dichlorophenoxy)propanoyl group. Its synthesis likely involves:

Alkylation: Reaction of 1,8-naphthalimide or similar precursors with 1-chloro-2-bromoethane to introduce the ethyl-piperazine backbone .

Key structural attributes include:

  • Benzo[de]isoquinoline-dione: A planar aromatic system enabling π-π stacking interactions, common in DNA-intercalating agents and acetylcholinesterase inhibitors .
  • Piperazine Linker: Enhances solubility and provides a flexible scaffold for substituent diversification .

Properties

IUPAC Name

2-[2-[4-[2-(2,4-dichlorophenoxy)propanoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N3O4/c1-17(36-23-9-8-19(28)16-22(23)29)25(33)31-13-10-30(11-14-31)12-15-32-26(34)20-6-2-4-18-5-3-7-21(24(18)20)27(32)35/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKHESAAKLPHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential biological activities. Its structure incorporates elements known for various pharmacological effects, including the piperazine moiety, which is often associated with neuroactive properties, and the dichlorophenoxy group, commonly linked to herbicidal activity. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Dichlorophenoxy Group : Known for its herbicidal properties, particularly in the form of 2,4-Dichlorophenoxyacetic acid (2,4-D).
  • Piperazine Linkage : Commonly found in drugs with CNS activity.
  • Benzo[de]isoquinoline Core : This moiety is often associated with various biological activities including anticancer effects.

The biological activity of the compound can be attributed to several mechanisms:

  • Interaction with Receptors : The piperazine component may interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to cancer cell proliferation.
  • Membrane Interaction : The dichlorophenoxy group may alter membrane integrity and fluidity, impacting cellular signaling pathways.

Toxicological Profile

Research indicates that derivatives of the dichlorophenoxy group can exhibit toxicological effects:

In Vitro Studies

Several studies have investigated the effects of related compounds on cellular systems:

  • A study on 2,4-D showed that it affects mitochondrial function by altering ATP levels and membrane potential in isolated rat liver mitochondria. These findings suggest that similar compounds could have comparable impacts on cellular energy metabolism .
  • Investigations into piperazine derivatives indicate potential neuroprotective effects through modulation of neurotransmitter systems .

In Vivo Studies

Animal studies have demonstrated varying degrees of toxicity associated with similar chemical structures:

  • Chronic exposure to 2,4-D has shown no significant carcinogenic effects but has indicated potential reproductive toxicity at high doses .
  • Other studies have highlighted neurotoxic effects at elevated exposure levels, warranting further investigation into the safety profile of this compound .

Data Tables

Study Compound Tested Biological Effect Methodology
2,4-DMitochondrial dysfunctionIn vitro mitochondrial assays
2,4-DNo carcinogenicity observedLong-term animal studies
Piperazine derivativesNeuroprotective effectsBehavioral assays in rodents

Scientific Research Applications

The compound 2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecular structure with potential applications in various scientific fields. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in research.

Structure and Properties

The compound features multiple functional groups, including a piperazine moiety and a benzo[de]isoquinoline core, which contribute to its biological activity. Its molecular formula can be represented as C25H26Cl2N2O3C_{25}H_{26}Cl_2N_2O_3, indicating the presence of chlorine atoms typical of herbicidal compounds.

Pharmacological Applications

The primary application of this compound lies in pharmacology, particularly in the development of therapeutic agents. The structural components suggest potential activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds derived from benzo[de]isoquinoline. Results indicated that derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that the compound may exhibit similar properties, warranting further investigation through in vitro and in vivo studies.

Herbicidal Activity

Given the presence of the 2,4-dichlorophenoxy group, this compound may also serve as an herbicide. The dichlorophenoxy moiety is known for its effectiveness in disrupting plant growth by mimicking natural plant hormones (auxins).

Data Table: Herbicidal Efficacy Comparison

Compound NameActive IngredientApplication RateEfficacy (%)
Compound A2-(2,4-Dichlorophenoxy)propionic acid1 kg/ha85%
Compound BThis compoundTBDTBD

Note: TBD indicates that further research is needed to establish these values for the compound .

Potential in Material Science

The unique structural features may allow this compound to be explored in material sciences, particularly in creating novel polymers or coatings with specific properties such as enhanced durability or biocompatibility.

Research Insight

Recent advancements in polymer chemistry have demonstrated that incorporating bioactive compounds can enhance material properties. This opens avenues for research into how this particular compound can improve the performance of materials used in biomedical applications.

Safety and Environmental Considerations

Due to the presence of chlorine atoms and potential toxicity associated with its components, safety assessments are crucial. Regulatory bodies such as the EPA have guidelines on handling chemicals like this compound due to their potential environmental impact.

Risk Assessment Table

Hazard TypeDescriptionRecommended Action
Skin IrritationCan cause irritation upon contactUse protective gloves
Eye DamageCauses serious eye damageWear safety goggles
Environmental RiskToxic to aquatic lifeAvoid release into waterways

Comparison with Similar Compounds

Piperazine-Linked Benzo[de]isoquinoline-dione Derivatives

Compound Name Substituent on Piperazine Key Biological Activity Synthesis Yield Reference
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 4-Chlorophenyl sulfonyl Cytotoxicity (IC₅₀: 8.2 µM) 75%
2-(2-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Naphthyl sulfonyl Acetylcholinesterase inhibition 70%
Target Compound 2-(2,4-Dichlorophenoxy)propanoyl Under investigation Not reported

Key Findings :

  • Sulfonyl groups (e.g., 4-chlorophenyl, naphthyl) enhance cytotoxicity and enzyme inhibition compared to acylated derivatives .

Arylpiperazine Derivatives with Varied Cores

Compound Name Core Structure Activity Profile Reference
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione Isoindoline-dione Serotonin receptor modulation
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Pentanamide linker Dopamine D3 receptor selectivity

Structural Insights :

  • Dichlorophenyl-piperazine moieties (as in ) show high receptor selectivity, suggesting the target compound may share similar pharmacodynamics.

Functional Group Comparisons

Dichlorophenoxy vs. Other Aromatic Substituents

Substituent Type Example Compound Biological Effect
2,4-Dichlorophenoxy Target compound Enhanced hydrophobic interactions; antifungal
4-Methoxyphenyl 2-(2-(4-(4-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione Reduced cytotoxicity (IC₅₀: >50 µM)
3-Hydroxyphenyl 2-(2-(4-(3-Hydroxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3-dione Improved solubility; moderate enzyme inhibition

Trends :

  • Halogenated substituents (e.g., Cl) generally increase bioactivity but may reduce solubility .
  • Methoxy and hydroxy groups improve water solubility but often at the expense of potency .

Challenges :

  • Steric hindrance from the dichlorophenoxy group may necessitate prolonged reaction times or elevated temperatures.
  • Purification of the target compound (likely via column chromatography) may require optimized solvent systems (e.g., DCM:EtOAC:MeOH gradients) .

Q & A

Q. What are the established synthesis protocols for this compound, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via a multi-step protocol involving:
  • Step 1 : Refluxing 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine in toluene using triethylamine as a base to form the intermediate 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
  • Step 2 : Reacting the intermediate with substituted aryl sulfonyl chlorides (e.g., 2,4-dichlorophenoxypropanoyl chloride) in dichloromethane (DCM) to introduce functional groups.
  • Characterization : Final compounds are validated via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (e.g., SA1–SA7 derivatives with yields of 70–80% and melting points 170–212°C) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 8.54–7.13 ppm, piperazine signals at δ 3.26–2.65 ppm) . 13C^{13}C-NMR confirms carbonyl (δ 164–148 ppm) and sulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights (e.g., observed [M+H]+^+ at m/z 495.13 for SA1) .

Q. What key structural features influence its biological activity?

  • Methodological Answer :
  • Piperazine Core : Enhances solubility and enables functionalization (e.g., sulfonyl or dichlorophenoxy groups) .
  • Naphthalimide Moiety : Contributes to intercalation with DNA or proteins, as seen in related compounds with IC50_{50} values <10 μM in cytotoxicity assays .
  • Substituents : Electron-withdrawing groups (e.g., nitro, chloro) improve binding affinity to biological targets, as demonstrated in molecular docking studies .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., DNA topoisomerase II or kinase domains). For example, SA1 showed a docking score of -9.2 kcal/mol against topoisomerase II .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP = 3.2, indicating moderate lipophilicity) .

Q. What strategies optimize its pharmacological profile while minimizing toxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modifying the sulfonyl or dichlorophenoxy group improves selectivity. For instance, replacing nitro with methoxy groups reduced cytotoxicity in non-cancerous cells by 40% .
  • Prodrug Design : Conjugating hydroxyethyl groups (e.g., 2-(2-hydroxyethyl) derivatives) enhances aqueous solubility and reduces hepatic toxicity .

Q. How do researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Analysis : IC50_{50} values vary by cell type (e.g., SA3 showed IC50_{50} = 2.1 μM in HeLa vs. 8.3 μM in HEK293). Normalize data using Z-factor scoring to account for assay variability .
  • Mechanistic Studies : Flow cytometry (e.g., Annexin V/PI staining) distinguishes apoptosis from necrosis, clarifying cell-line-specific effects .

Q. What advanced analytical methods address solubility and purity challenges?

  • Methodological Answer :
  • UPLC/HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity for in vitro studies .
  • Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers (e.g., particle size <200 nm indicates stable nanoformulations) .

Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous DCM and argon atmospheres to prevent intermediate hydrolysis .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misinterpretation of overlapping signals .
  • Ethical Compliance : Adopt OECD guidelines (e.g., Test No. 423) for in vivo toxicity studies to ensure regulatory alignment .

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